molecular formula C9H12N2O6 B1459744 Uridine-2-13C CAS No. 35803-42-0

Uridine-2-13C

Cat. No. B1459744
CAS RN: 35803-42-0
M. Wt: 245.19 g/mol
InChI Key: DRTQHJPVMGBUCF-RCIQEJBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Uridine-2-13C involves several steps. Notably, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensation of K13CN with D-erythrose, utilizing a modification of the Kiliani–Fischer synthesis. Efficient separation of the two aldose epimers is achieved through a novel ion-exchange chromatography method. Subsequently, D-[2-13C]ribose is obtained from D-[1-13C]arabinose using a Ni(II) diamine complex. These procedures enable the efficient preparation of specifically labeled 13C-monosaccharides of particular chirality .

Scientific Research Applications

1. Nucleoside Conformation Analysis

Uridine-2-13C plays a significant role in understanding the conformation of nucleosides. Research by Guschlbauer and Jankowski (1980) demonstrated a linear relationship between the electronegativity of the 2'-substituent in uridine and the carbon-13 chemical shift of C2', which is crucial for understanding nucleoside conformations (Guschlbauer & Jankowski, 1980).

2. NMR Spectral Analysis

Uridine-2-13C is instrumental in nuclear magnetic resonance (NMR) spectral analysis. Bagno et al. (2008) conducted a study combining experimental and quantum chemical NMR of cyclic uridine monophosphate, confirming that the spectra of such molecules can be accurately predicted, a crucial insight for molecular chemistry (Bagno, Rastrelli, & Saielli, 2008).

3. Enhancing Mitochondrial Function

In medical research, uridine-2-13C has been found useful in enhancing mitochondrial function. Banasch et al. (2006) showed that supplementation with uridine improved mitochondrial function in HIV-infected patients treated with thymidine-analogue, using a 13C-methionine breath test for assessment (Banasch et al., 2006).

4. RNA Structural Studies

Uridine-2-13C is also used in RNA structural studies. For instance, SantaLucia et al. (1995) described efficient synthesis of selectively 13C-enriched pyrimidine and purine nucleosides, which were vital in synthesizing labeled RNA for structural studies (SantaLucia et al., 1995).

5. Hydration Structure Mapping

Research by Seba et al. (2006) used 13C intermolecular nuclear Overhauser effects to probe the structure of the first solvation shell of uridine in water, providing insights into the hydration structure of nucleosides (Seba et al., 2006).

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-RCIQEJBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine-2-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine-2-13C
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Uridine-2-13C
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Uridine-2-13C
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Uridine-2-13C
Reactant of Route 5
Uridine-2-13C
Reactant of Route 6
Uridine-2-13C

Citations

For This Compound
3
Citations
WH Gmeiner, CD Poulter - Journal of the American Chemical …, 1988 - ACS Publications
13C NMR spectra were recorded for chloroform solutions of 2', 3'-0-isopropylidene-5'-0-acetyladenosine (1), 2', 3', 5'-0-tribenzoyluridine (2), 2', 3'-O-isopropylidene-5'-O-acetyluridine (2a…
Number of citations: 32 pubs.acs.org
F Séguin - 2021 - spectrum.library.concordia.ca
In the last 20 years, isotopic ratio mass spectrometry coupled with gas chromatography (GC/C/IRMS) applied to carbon stable isotope (13C/12C) ratios (CSIR) has been a fundamental …
Number of citations: 0 spectrum.library.concordia.ca
NK Wilson, JB Stothers - Topics in Stereochemistry, 1974 - books.google.com
Applications of proton nmr spectroscopy to the elucida—tion of stereochemical features of molecules are well estab—lished and are routinely exploited, but for numerous systems the …
Number of citations: 189 books.google.com

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